3-Cbz-amino-piperidine-3-carboxylicacid
Overview
Description
3-Cbz-amino-piperidine-3-carboxylic acid is an organic compound with the molecular formula C19H26N2O6. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a carbobenzyloxy (Cbz) protecting group attached to the amino group and a carboxylic acid functional group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cbz-amino-piperidine-3-carboxylic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Cbz group. The piperidine ring is then functionalized to introduce the carboxylic acid group. The reaction conditions often involve the use of organic solvents such as methanol or dimethyl sulfoxide (DMSO) and may require the use of catalysts or reagents like palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production of 3-Cbz-amino-piperidine-3-carboxylic acid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of protective groups and selective deprotection steps is crucial to avoid side reactions and achieve high enantiopurity .
Chemical Reactions Analysis
Types of Reactions
3-Cbz-amino-piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions, often using hydrogenation, can remove the Cbz protecting group or reduce other functional groups.
Substitution: Nucleophilic substitution reactions can replace the Cbz group with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is a typical setup for hydrogenation reactions.
Substitution: Reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) are used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation can yield the deprotected amino acid, while oxidation can introduce hydroxyl or carbonyl groups .
Scientific Research Applications
3-Cbz-amino-piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for peptide synthesis.
Medicine: It serves as a precursor for the synthesis of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Cbz-amino-piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The Cbz protecting group stabilizes the amino group, allowing for selective reactions at other sites on the molecule. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological targets, influencing the compound’s activity. The exact pathways and targets depend on the specific application and the modifications made to the molecule .
Comparison with Similar Compounds
Similar Compounds
3-Boc-amino-1-Cbz-piperidine-3-carboxylic acid: Similar in structure but with a Boc (tert-butoxycarbonyl) protecting group instead of Cbz.
3-Amino-piperidine-3-carboxylic acid: Lacks the Cbz protecting group, making it more reactive but less stable.
3-Aminoazepane derivatives: Similar cyclic structure but with a seven-membered ring instead of six
Uniqueness
3-Cbz-amino-piperidine-3-carboxylic acid is unique due to its specific combination of protecting groups and functional groups, which provide stability and reactivity in synthetic applications. The Cbz group offers selective protection, allowing for targeted reactions without affecting the amino group .
Properties
IUPAC Name |
3-(phenylmethoxycarbonylamino)piperidine-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-12(18)14(7-4-8-15-10-14)16-13(19)20-9-11-5-2-1-3-6-11/h1-3,5-6,15H,4,7-10H2,(H,16,19)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DILDQMXGTSTFHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101177376 | |
Record name | 3-[[(Phenylmethoxy)carbonyl]amino]-3-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101177376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131595-02-2 | |
Record name | 3-[[(Phenylmethoxy)carbonyl]amino]-3-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1131595-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[[(Phenylmethoxy)carbonyl]amino]-3-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101177376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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